3-Cycloheptylazetidine
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Overview
Description
3-Cycloheptylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a cycloheptyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods often require specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Cycloheptylazetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
3-Cycloheptylazetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cycloheptylazetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cycloheptyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 3-Cycloheptylazetidine’s uniqueness lies in its combination of ring strain and the presence of a bulky cycloheptyl group. This structure imparts distinct reactivity and stability compared to other azetidines and related compounds .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3-cycloheptylazetidine |
InChI |
InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)10-7-11-8-10/h9-11H,1-8H2 |
InChI Key |
SXCKXIIYPUMWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CNC2 |
Origin of Product |
United States |
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